N-(2-甲氧基苯基)吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

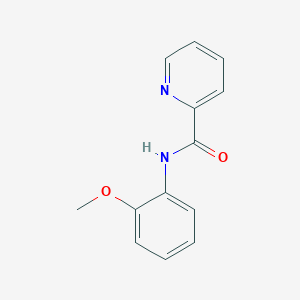

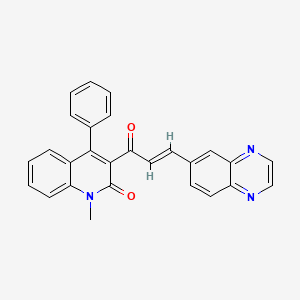

“N-(2-Methoxyphenyl)picolinamide” is a chemical compound with the molecular formula C13H12N2O2 . It is also known as “N-(2-Methoxyphenyl)-2-pyridinecarboxamide” and has a molecular weight of 228.24700 .

Synthesis Analysis

The synthesis of “N-(2-Methoxyphenyl)picolinamide” involves the condensation of picolinamide and two aldehyde molecules . This process is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Molecular Structure Analysis

The molecular structure of “N-(2-Methoxyphenyl)picolinamide” consists of a picolinamide ring and two selenophenyl groups . The nitrogen atom in the picolinamide ring and the selenium atom in the two selenobenzenes are coplanar .Chemical Reactions Analysis

“N-(2-Methoxyphenyl)picolinamide” can undergo a sequential reaction with benzaldehydes promoted by Pd(TFA)2, leading to the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules .Physical And Chemical Properties Analysis

“N-(2-Methoxyphenyl)picolinamide” has a boiling point of 305°C and a melting point of 110°C . Its molecular formula is C13H12N2O2 and it has a molecular weight of 228.24700 . The exact mass is 228.09000, and it has a LogP value of 2.72650 .科学研究应用

Crystal Structure Analysis

The crystal structure of N-(2-Methoxyphenyl)picolinamide has been studied and published . The molecular structure is triclinic, with parameters a = 9.6050(2) Å, b = 9.7531(2) Å, c = 13.2788(2) Å, α = 75.130(1)°, β = 81.824(1)°, γ = 72.329(2)° . This information is crucial for understanding the physical and chemical properties of the compound.

Antiproliferative Activity

N-(2-Methoxyphenyl)picolinamide derivatives have shown good antiproliferative activity . They have been evaluated in vitro for their cytotoxic activity against A549, H460, and HT29 cell lines . Some of these compounds have shown marked antiproliferative activity, superior to that of the reference drug sorafenib .

Antimicrobial Activity

Various diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have shown good antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Antiinflammatory Activity

Diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have also shown good antiinflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antihypertensive Activity

N-(2-Methoxyphenyl)picolinamide, as a diaryl selenide, has shown antihypertensive activity . This could make it a potential candidate for the development of new antihypertensive drugs.

Antiviral Activity

Diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have shown antiviral activities . This suggests potential applications in the treatment of viral diseases.

Organic Synthesis and Catalysis

Diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have been used as scaffolds in organic synthesis and catalysis . This makes them valuable tools in the field of organic chemistry.

Drug Design and Discovery

N-(2-Methoxyphenyl)picolinamide and its derivatives have been used in the design and discovery of new drugs . For example, they have been used in the design of novel N-Methyl-4-phenoxypicolinamide derivatives with potent cytotoxic activity .

作用机制

安全和危害

属性

IUPAC Name |

N-(2-methoxyphenyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNYBKJCFJQTLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyphenyl)picolinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2645525.png)

![7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2645527.png)

![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2645537.png)

![4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2645538.png)

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)

![2-Chloro-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]acetamide](/img/structure/B2645546.png)

![3-(4-chlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2645547.png)